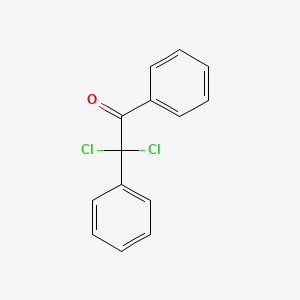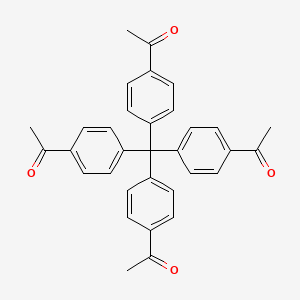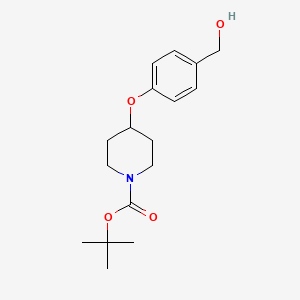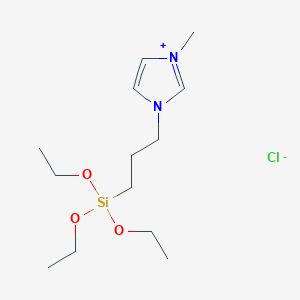
4-Chloro-2-(chloromethyl)-1-methylbenzene
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-1-methylbenzene is a useful research compound. Its molecular formula is C8H8Cl2 and its molecular weight is 175.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
4-Chloro-2-(chloromethyl)-1-methylbenzene is utilized as a key intermediate in the synthesis of various chemical compounds. For example, it serves as a precursor in the alternative synthesis of 1,2,3,4-Tetramethoxy-5-methylbenzene, a significant intermediate for preparing coenzyme Q homologs and analogs. This process involves a modified mild brominating agent and a simple introduction of a methyl group into the aromatic ring through chloromethylation, followed by reductive dehalogenation, achieving good yields (Yang, Weng, & Zheng, 2006). Additionally, it is used in the synthesis of aryl(dimethyl)gallium compounds, where its chloromethyl group plays a crucial role in the formation of complex organometallic structures (Jutzi, Izundu, Neumann, Mix, & Stammler, 2008).
Electrochemical Studies
This chemical also finds applications in electrochemical studies, as seen in the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene (methyl triclosan) at glassy carbon cathodes in dimethylformamide. Such studies are pivotal for understanding the environmental impact and degradation pathways of chlorinated compounds, providing insights into their behavior under reduction conditions (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Vaporization Enthalpies
Research on vaporization enthalpies of fluoro- and chloro-substituted methylbenzenes, including compounds similar in structure to this compound, aids in understanding their thermophysical properties. This data is crucial for the development of models to estimate the behavior of such compounds under various temperature conditions, relevant in both environmental science and industrial processes (Verevkin, Emel’yanenko, Varfolomeev, Solomonov, & Zherikova, 2014).
Crystallography and Material Science
In material science and crystallography, derivatives of this compound are analyzed to determine crystal structures and tautomeric states of various compounds. Such studies are essential for the design and synthesis of new materials with specific optical, electrical, or mechanical properties. The detailed understanding of these structures can lead to innovations in material science, particularly in the development of novel polymers and functional materials (Bekö, Czech, Neumann, & Schmidt, 2015).
Organic Synthesis Methodology
The chlorination of electron-rich benzenoid compounds demonstrates the versatility of this compound in organic synthesis. Its reactivity can be harnessed to introduce chloro groups into various aromatic compounds, a fundamental step in numerous synthetic pathways. This process is critical for developing methodologies in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and organic materials (Smith, McKeer, & Taylor, 2003).
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAFTBKTDKOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)

![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)





![(11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178027.png)


![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)
